molecular formula C16H22N2O2S B11026493 N-(2-methylpropyl)-4-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide

N-(2-methylpropyl)-4-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide

Katalognummer: B11026493
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: UELOUFPZTUAAGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE is a complex organic compound with a benzothiazine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzothiazine core, followed by the introduction of the isobutyl and isopropyl groups. Common reagents used in these reactions include isobutylamine, isopropylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE: shares similarities with other benzothiazine derivatives, such as:

Uniqueness

The uniqueness of N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C16H22N2O2S

Molekulargewicht

306.4 g/mol

IUPAC-Name

N-(2-methylpropyl)-4-oxo-2-propan-2-yl-3H-1,3-benzothiazine-2-carboxamide

InChI

InChI=1S/C16H22N2O2S/c1-10(2)9-17-15(20)16(11(3)4)18-14(19)12-7-5-6-8-13(12)21-16/h5-8,10-11H,9H2,1-4H3,(H,17,20)(H,18,19)

InChI-Schlüssel

UELOUFPZTUAAGA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC(=O)C1(NC(=O)C2=CC=CC=C2S1)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.